molecular formula C7H14ClNO4 B555361 H-DL-Glu(Ome)-OMe.HCl CAS No. 23150-65-4

H-DL-Glu(Ome)-OMe.HCl

Cat. No.: B555361
CAS No.: 23150-65-4
M. Wt: 211.64 g/mol
InChI Key: MFUPLHQOVIUESQ-UHFFFAOYSA-N
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Description

Chemical Identity: L-Glutamic acid dimethyl ester hydrochloride (CAS 23150-65-4) is a derivative of L-glutamic acid, where both carboxylic acid groups are esterified with methyl groups, and the amino group is protonated as a hydrochloride salt. Its molecular formula is $ \text{C}7\text{H}{14}\text{ClNO}_4 $, with a molecular weight of 211.64 g/mol .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388975
Record name dimethyl 2-aminopentanedioate hydrochloride
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-99-6, 23150-65-4
Record name Dimethyl DL-glutamate hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23150-65-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DL-GLUTAMATE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Mechanism and Procedure

The sulfuric acid-mediated method involves direct esterification of L-glutamic acid in methanol. In this approach, concentrated sulfuric acid (H₂SO₄) serves a dual role as a solvent and catalyst. The reaction proceeds via protonation of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol. A stoichiometric equivalent of H₂SO₄ ensures complete dissolution of L-glutamic acid, while an additional 3–20 mol% of H₂SO₄ accelerates esterification at 30°C for 1 hour.

Post-reaction, barium hydroxide (Ba(OH)₂) neutralizes excess H₂SO₄, forming insoluble barium sulfate (BaSO₄), which is removed via filtration. Methanol is recovered via distillation (95% efficiency), and the crude product is recrystallized from water under reduced pressure (60–10 mmHg) to yield white crystals.

Optimization and Yield

  • Yield : 60–65% after recrystallization.

  • Purity : >98% by NMR and optical rotation analysis ([α]D²⁰ = +26° to +29° in 6N HCl).

  • Scale-Up Considerations : Industrial implementations prioritize solvent recovery to reduce costs and environmental impact. Excess methanol is redistilled and reused in subsequent batches.

Table 1: Key Parameters for H₂SO₄-Catalyzed Synthesis

ParameterValue/Range
Catalyst Loading3–20 mol% H₂SO₄
Reaction Temperature30°C
Reaction Time1 hour
Recrystallization SolventWater
Vacuum Pressure60–10 mmHg

Thionyl Chloride-Mediated Esterification

Reaction Mechanism and Procedure

Thionyl chloride (SOCl₂) offers a halogenative pathway, converting L-glutamic acid’s carboxylic groups into reactive acyl chlorides, which subsequently react with methanol to form esters. This method eliminates the need for post-reaction neutralization, as excess SOCl₂ and HCl byproducts are volatile and removed during vacuum concentration.

In a representative protocol, SOCl₂ is added dropwise to methanol at 0°C, followed by L-glutamic acid. The mixture reacts under nitrogen at 21°C for 72 hours, yielding the hydrochloride salt directly after solvent evaporation.

Optimization and Yield

  • Yield : Quantitative (100%) under optimized conditions.

  • Purity : >99% by ¹H NMR, with no detectable isomers.

  • Advantages : Simplified purification (no neutralization required), higher scalability, and reduced waste generation.

Table 2: Key Parameters for SOCl₂-Mediated Synthesis

ParameterValue/Range
SOCl₂ Equivalents2.0 eq relative to substrate
Reaction Temperature0°C (initial), 21°C (main)
Reaction Time72 hours
WorkupVacuum concentration

Comparative Analysis of Methodologies

Efficiency and Practicality

  • H₂SO₄ Method : Lower yield (60–65%) due to multiple purification steps but advantageous for solvent recycling.

  • SOCl₂ Method : Near-quantitative yield and simpler workup but generates HCl gas, requiring robust ventilation.

Table 3: Method Comparison

CriterionH₂SO₄ MethodSOCl₂ Method
Yield60–65%100%
Reaction Time1 hour72 hours
ByproductsBaSO₄HCl gas
Solvent Recovery95% methanolNone required

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for SOCl₂-mediated esterification, reducing reaction time to 12 hours via elevated temperatures (40–50°C) and pressurized conditions. This approach enhances throughput while maintaining >98% purity.

Alternative Catalysts

Pilot studies explore p-toluenesulfonic acid (p-TsOH) as a greener catalyst, achieving 70% yield with easier separation. However, commercial adoption remains limited due to higher catalyst costs.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O) : δ 4.19–4.24 (m, 1H, α-CH), 3.73–3.85 (s, 6H, OCH₃), 2.13–2.65 (m, 4H, β- and γ-CH₂).

  • Optical Rotation : [α]D²⁰ = +26° (c = 5, H₂O), confirming L-configuration.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/MeCN) shows >99% purity with retention time = 22.67 min, absent of diastereomers.

Applications in Pharmaceutical Synthesis

L-Glutamic acid dimethyl ester hydrochloride serves as a precursor for:

  • Peptide Coupling : Facilitates solid-phase synthesis of glutamyl residues without racemization.

  • Prodrug Development : Enhances bioavailability of antiviral agents via ester prodrug formulations .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Pharmaceutical Applications

L-Glutamic acid dimethyl ester hydrochloride serves as a precursor in the synthesis of multiple bioactive compounds. Its utility stems from its ability to undergo further chemical transformations that yield derivatives with enhanced pharmacological properties.

  • Pharmaceutical Intermediates : The compound is extensively used in the preparation of pharmaceutical intermediates, particularly in the synthesis of amino acid derivatives and peptide synthesis. For instance, it has been reported as a precursor for the synthesis of N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester, which is crucial for developing various therapeutic agents .
  • Drug Development : Research indicates that derivatives synthesized from L-glutamic acid dimethyl ester hydrochloride exhibit significant biological activity. These derivatives are being explored for their potential use in treating conditions like neurodegenerative diseases and metabolic disorders due to their structural similarity to neurotransmitters .

Chemical Properties and Reactions

The compound is characterized by its high solubility in water and methanol, making it conducive for various chemical reactions. Its hygroscopic nature necessitates storage under inert gas conditions to prevent degradation.

Case Study 1: Synthesis Efficiency

A recent study demonstrated a one-pot method for synthesizing L-glutamic acid dimethyl ester hydrochloride, achieving a yield exceeding 85%. This method significantly reduces raw material usage and environmental impact by enabling the recycling of solvents like ethyl acetate .

Another investigation focused on the biological activity of derivatives obtained from L-glutamic acid dimethyl ester hydrochloride. The study revealed that certain derivatives exhibited neuroprotective effects in vitro, suggesting potential applications in neuropharmacology .

Analytical Methods for Detection

The detection and quantification of L-glutamic acid dimethyl ester hydrochloride can be performed using high-performance liquid chromatography (HPLC). The method provides a resolution greater than 1.5 for optical isomers, ensuring high purity levels necessary for pharmaceutical applications .

Mechanism of Action

L-Glutamic acid dimethyl ester hydrochloride exerts its effects primarily through its interaction with glutamate receptors. It can stimulate insulin release by inhibiting ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This inhibition leads to membrane depolarization and subsequent insulin secretion .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Enhanced water solubility due to the hydrochloride salt form, making it suitable for aqueous reaction systems .
  • Stereochemistry : Retains the (S)-configuration of natural L-glutamic acid, critical for chiral specificity in synthesis .

Comparison with Structurally Similar Compounds

L-Glutamic Acid Methyl Ester Hydrochloride

  • Structure : Contains one methyl ester group and one free carboxylic acid.
  • Physicochemical Data :
    • Optical rotation: $[\alpha]_D^{20} = +8.0^\circ$ (specific rotation) .
  • Applications :
    • Precursor for N-glycosides with anti-inflammatory activity (e.g., Ginkgo biloba derivatives) .
    • Less steric hindrance compared to dimethyl ester, favoring certain coupling reactions .

L-Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4)

  • Structure : Ethyl esters replace methyl groups.
  • Physicochemical Properties :
    • Molecular weight: 239.69 g/mol .
    • Higher lipophilicity than dimethyl ester due to longer alkyl chains, reducing water solubility .
  • Applications :
    • Used in agrochemical synthesis and as a building block for fine chemicals .
    • Demonstrated agonist activity in neurological studies, mimicking glutamate receptor interactions .

L-Aspartic Acid Dimethyl Ester Hydrochloride

  • Structure : Aspartic acid backbone (shorter carbon chain) with dimethyl esters.
  • Key Differences :
    • Reduced steric bulk compared to glutamic acid derivatives, altering reactivity in peptide synthesis .
    • Used alongside glutamic acid analogs in colon-targeted drug delivery systems to compare backbone flexibility and release kinetics .

L-Glutamic Acid Di-tert-Butyl Ester Hydrochloride (CAS 32677-01-3)

  • Structure : Bulky tert-butyl esters provide steric protection.
  • Properties :
    • Molecular weight: 295.8 g/mol .
    • Enhanced stability in acidic conditions due to tert-butyl groups, ideal for solid-phase peptide synthesis .
  • Applications :
    • Critical in synthesizing multimodal dendrimers for targeted cancer therapies .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility Key Applications Reference(s)
L-Glutamic acid dimethyl ester HCl 211.64 High (aqueous) Prodrug synthesis, metabolic studies
L-Glutamic acid methyl ester HCl 183.60 Moderate N-glycoside preparation
L-Glutamic acid diethyl ester HCl 239.69 Low (organic) Agrochemical intermediates
L-Aspartic acid dimethyl ester HCl 199.63 High (aqueous) Colon-targeted drug delivery
L-Glutamic acid di-tert-butyl ester HCl 295.8 Low (organic) Peptide synthesis, dendrimer conjugates

Research Findings and Functional Insights

  • Synthetic Utility :

    • The dimethyl ester’s balance of solubility and reactivity makes it preferable for aqueous-phase reactions, while tert-butyl esters are reserved for organic-phase stability .
    • Diethyl esters exhibit lower yields in peptide coupling due to steric effects, as shown in tricyclic lactam synthesis (30% yield for dimethyl vs. 38% for tert-butyl) .
  • Biological Activity :

    • Glutamic acid esters act as glutamate receptor agonists, but dimethyl esters show reduced neurotoxicity compared to diethyl analogs .
    • In anti-inflammatory studies, methyl ester derivatives of glutamic acid demonstrated higher activity than aspartic acid analogs .

Biological Activity

L-Glutamic acid dimethyl ester hydrochloride (GME) is a derivative of the amino acid glutamic acid, known for its significant biological activities, particularly in metabolic processes and neurophysiology. This article explores its biological activity, including its effects on insulin secretion, potential therapeutic applications, and its role in cancer research.

  • Chemical Formula : C7_7H14_{14}ClNO4_4
  • Molecular Weight : 211.64 g/mol
  • CAS Number : 23150-65-4

GME is a crystalline compound that serves as a pharmaceutical intermediate and is synthesized through the methylation of glutamic acid using methanol and thionyl chloride. Its structure allows it to interact with various biological systems, particularly in the central nervous system (CNS) and endocrine functions.

GME acts primarily as an agonist at glutamate receptors, which are critical for neurotransmission in the CNS. It has been shown to enhance insulin secretion from pancreatic beta cells, suggesting a role in glucose metabolism regulation. The mechanism involves:

  • Increased Insulin Release : Studies indicate that GME enhances insulin release in response to glucose and other secretagogues like L-leucine. This effect is characterized by a leftward shift in the sigmoidal relationship between insulin output and glucose concentration, indicating heightened sensitivity to glucose stimulation .

1. Insulin Secretion

Research demonstrates that GME significantly stimulates insulin secretion from pancreatic islets. In experiments conducted on isolated rat pancreatic islets, GME was found to potentiate insulin release when co-administered with glucose and other stimulants . The following table summarizes key findings from relevant studies:

Study ReferenceConcentration (mM)Effect on Insulin SecretionNotes
American Journal of Physiology (1994)3.0 - 10.0Enhanced release with glucoseShifted insulin output curve leftward
Diabetes Research (1995)VariesStimulated secretion in isolated isletsPotential tool for studying diabetes
Journal of Molecular Endocrinology (1994)N/ACompared responses to glucoseInvestigated metabolic responses in diabetic models

2. Cancer Research

GME has been investigated for its potential anticancer properties. In colon carcinoma cell lines, it has been shown to be efficiently metabolized, leading to the production of various metabolites that may influence tumor growth dynamics . The following case study highlights its impact:

  • Case Study : A study published in The American Journal of Physiology examined the nutritional efficiency of succinic acid and GME in colon carcinoma cells. It was found that these compounds could alter metabolic pathways beneficially, suggesting a potential role in cancer therapy .

3. Neurotransmission

As a derivative of glutamic acid, GME plays a role as an excitatory neurotransmitter. It binds to glutamate receptors, which are implicated in various neurological conditions such as Alzheimer's disease and epilepsy. The modulation of these receptors by GME may provide insights into therapeutic strategies for neurodegenerative diseases .

Q & A

Q. What are the recommended storage conditions for L-glutamic acid dimethyl ester hydrochloride to ensure stability in laboratory settings?

L-Glutamic acid dimethyl ester hydrochloride should be stored in a tightly sealed container at -20°C to prevent hydrolysis or degradation. Exposure to oxidizing agents and moisture must be avoided, as these can alter its ester functional groups . For long-term stability, desiccants or inert atmospheres (e.g., nitrogen) are recommended.

Q. How can researchers validate the purity of synthesized L-glutamic acid dimethyl ester hydrochloride?

Purity validation typically involves HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210–220 nm, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (¹H/¹³C NMR ) is critical to verify structural integrity, particularly for distinguishing ester groups and confirming the absence of unreacted starting materials .

Q. What safety protocols are essential when handling this compound in the lab?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if symptoms persist after exposure .

Advanced Research Questions

Q. How does the steric hindrance of the dimethyl ester group influence the compound’s reactivity in peptide synthesis?

The dimethyl ester moiety protects the carboxyl groups of glutamic acid, reducing undesired side reactions (e.g., racemization) during solid-phase peptide synthesis. However, the steric bulk may slow coupling kinetics, requiring optimized activation reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or elevated temperatures . Comparative studies with analogs (e.g., diethyl or tert-butyl esters) can clarify steric vs. electronic effects .

Q. What experimental strategies resolve contradictions in reported neuroactivity data for this compound and its analogs?

Discrepancies in neuroactivity (e.g., glutamate receptor modulation) may arise from differences in cell models (primary neurons vs. immortalized lines) or assay conditions (buffer pH, ion concentrations). Researchers should:

  • Standardize protocols using controls like L-glutamic acid HCl (a known receptor agonist).
  • Employ patch-clamp electrophysiology to directly measure ion channel responses, minimizing indirect effects from metabolic pathways .

Q. How can researchers design a structure-activity relationship (SAR) study for ester derivatives of L-glutamic acid?

A robust SAR framework involves:

  • Systematic variation : Synthesize analogs with methyl, ethyl, and tert-butyl esters to assess how alkyl chain length impacts solubility and receptor binding.
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with glutamate receptor binding pockets.
  • In vitro validation : Compare IC₅₀ values in competitive binding assays against NMDA/AMPA receptors .

Methodological Considerations

Q. What chromatographic techniques optimize the separation of L-glutamic acid dimethyl ester hydrochloride from byproducts?

Reverse-phase chromatography with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) effectively separates the target compound from hydrolyzed products (e.g., free glutamic acid). For polar impurities, ion-pair chromatography with sodium hexanesulfonate improves resolution .

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate data using certified reference standards and replicate measurements under controlled humidity/temperature. Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and Karl Fischer titration can identify hydrate content or moisture interference .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Glu(Ome)-OMe.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Glu(Ome)-OMe.HCl

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